Cas no 825-44-5 (Benzobthiophene 1,1-dioxide)

Benzobthiophene 1,1-dioxide structure
Benzobthiophene 1,1-dioxide structure
Benzobthiophene 1,1-dioxide
825-44-5
C8H6O2S
166.197041034698
MFCD00052178
83109
69997

Benzobthiophene 1,1-dioxide Properties

Names and Identifiers

    • Thianaphthene-1,1-dioxide
    • Thianaphthene 1,1-dioxide
    • Benzo[b]thiophene 1,1-dioxide
    • 1-Benzothiophene 1,1-dioxide
    • 1H-1lambda~6~-benzo[b]thiophene-1,1-dione
    • 1H-1λ6-Benzo[b]thiophene-1,1-dione
    • Benzo[b]thiophene S,S-dioxide
    • Benzothiophene 1,1-dioxide
    • Benzothiophene S,S-dioxide
    • Benzothiophene sulfone
    • NSC 82162
    • Thionaphthene 1,1-dioxide
    • Benzo(b)thiophene-1,1-dioxide
    • AC-907/25014199
    • CS-0078608
    • benzo(B)thiophene S,S-dioxide
    • AKOS000279664
    • SY046790
    • CHEMBL349894
    • Benzo[b]thiophene,1-dioxide
    • EN300-42002
    • SCHEMBL62430
    • benzo[b]thiophene-1,1-dioxide
    • Benzothiophene-S,S-dioxide
    • NSC82162
    • F17307
    • Z425439028
    • NSC-82162
    • PS-11807
    • DTXSID00231796
    • SB66878
    • MFCD00052178
    • C8H6O2S
    • Benzo(b)thiophene 1,1-dioxide
    • Benzothiophene1,1-Dioxide
    • UNII-JHF9X2MG7W
    • NS00038212
    • PD148365
    • EINECS 212-544-8
    • Benzo[b]thiophene, 1,1-dioxide
    • CHEBI:194821
    • JHF9X2MG7W
    • FT-0632998
    • 825-44-5
    • Maybridge1_005454
    • 1lambda6-benzothiophene-1,1-dione
    • 1-Benzothiophene 1,1-dioxide #
    • HMS556P20
    • AMY12049
    • THIONAPHTHENE-1,1-DIOXIDE
    • A840368
    • InChI=1/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6
    • 1 lambda {6}-benzothiophene-1,1-dione
    • DB-056626
    • STK273547
    • DTXCID30154287
    • +Expand
    • MFCD00052178
    • FRJNKYGTHPUSJR-UHFFFAOYSA-N
    • 1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
    • O=S1(C2C(=CC=CC=2)C=C1)=O
    • 116442

Computed Properties

  • 166.00900
  • 0
  • 2
  • 0
  • 166.009
  • 11
  • 271
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 42.5A^2

Experimental Properties

  • 2.52540
  • 42.52000
  • 1.5500 (estimate)
  • 264.41°C (rough estimate)
  • 138-142 °C
  • 244°C
  • Not determined
  • Not determined
  • 1.3123 (rough estimate)

Benzobthiophene 1,1-dioxide Security Information

Benzobthiophene 1,1-dioxide Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzobthiophene 1,1-dioxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003V8I-1g
Benzo[b]thiophene 1,1-dioxide
825-44-5 98%
1g
$17.00 2024-04-21
A2B Chem LLC
AB79650-1g
Thianaphthene-1,1-dioxide
825-44-5 98%
1g
$16.00 2024-04-19
Aaron
AR003VGU-100mg
Benzo[b]thiophene 1,1-dioxide
825-44-5 98%
100mg
$6.00
abcr
AB119048-5 g
Benzo[b]thiophene 1,1-dioxide, 98%; .
825-44-5 98%
5 g
€127.00 2023-07-20
Apollo Scientific
OR26005-1g
Benzo[b]thiophene 1,1-dioxide
825-44-5
1g
£19.00 2024-07-24
Chemenu
CM159927-100mg
Benzo[b]thiophene 1,1-dioxide
825-44-5 95%+
100mg
$8
Enamine
EN300-42002-0.05g
1lambda6-benzothiophene-1,1-dione
825-44-5 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D686430-5g
Benzothiophene 1,1-Dioxide
825-44-5 97%
5g
$105 2022-09-05
TRC
B276748-10mg
Benzo[b]thiophene 1,1-dioxide
825-44-5
10mg
$ 50.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304728-5g
Benzobthiophene 1,1-dioxide
825-44-5 97%
5g
¥599.90 2023-08-31

Benzobthiophene 1,1-dioxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2066474-71-1 Solvents: Ethyl acetate ,  Water ;  2 h, 343 K
Reference
A new halide-free efficient reaction-controlled phase-transfer catalyst based on silicotungstate of [(C18H37)2(CH3)2N]3[SiO4H(WO5)3] for olefin epoxidation, oxidation of sulfides and alcohols with hydrogen peroxide
Ma, Baochun; et al, RSC Advances, 2014, 4(61), 32054-32062

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  18 h, 60 °C
Reference
Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids
Carrasco, Carlos J.; et al, Dalton Transactions, 2014, 43(36), 13711-13730

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, [μ6-[orthoperiodato(5-)-κO,κO′:κO… Solvents: Decalin ;  5 min, 100 °C
1.2 Reagents: Oxygen ;  2.5 h, 1 atm, 100 °C
Reference
Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst [(C18H37)2N(CH3)2]5[IMo6O24]
Lue, Hongying; et al, Green Chemistry, 2010, 12(11), 1954-1958

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
2.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1542160-51-9 Solvents: Acetonitrile ,  Water ;  3 h, 45 °C
1.2 Reagents: Manganese oxide (MnO2) ;  10 min
Reference
Niobium(V) oxido tris-carbamate as easily available and robust catalytic precursor for the selective sulfide to sulfone oxidation
Bresciani, Giulio ; et al, Molecular Catalysis, 2021, 516,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1641528-60-0 Solvents: Ethanol ;  60 min, reflux
Reference
Epoxidation of alkenes and oxidation of sulfides catalyzed by a new binuclear vanadium bis-oxazoline complex
Javadi, Maedeh Moshref; et al, Journal of the Iranian Chemical Society, 2015, 12(3), 477-485

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1584692-48-7 Solvents: 1,2-Dichloroethane ;  30 h, reflux
Reference
Oxidation of alkenes and sulfides catalyzed by a new binuclear molybdenum bis-oxazoline complex
Moshref Javadi, Maedeh; et al, Polyhedron, 2014, 72, 19-26

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ;  > 5 min, rt
Reference
Evidence of Two Key Intermediates Contributing to the Selectivity of P450-Biomimetic Oxidation of Sulfides to Sulfoxides and Sulfones
Zhou, Xinrui; et al, Chemistry - An Asian Journal, 2012, 7(10), 2253-2257

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Silicomolybdic acid ,  Polythiophene Solvents: Hexane ;  60 min, 40 °C
1.2 Reagents: Hydrogen peroxide ;  40 °C
Reference
Catalytic/photocatalytic oxidative desulfurization activities of heteropolyacid immobilized on magnetic polythiophene nanocatalyst
Shafi, Ruaa Fadhil; et al, Journal of Sulfur Chemistry, 2021, 42(4), 443-463

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide ,  Tungsten oxide (WO3) Solvents: Heptane ,  Water ;  60 min, 333 K
Reference
Oxidative desulfurization (ODS) of organosulfur compounds catalyzed by peroxo-metallate complexes of WOx-ZrO2 and thermochemical, structural, and reactivity indexes analyses
Torres-Garcia, E.; et al, Journal of Catalysis, 2011, 282(1), 201-208

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Bacterial dioxygenase- and monooxygenase-catalysed sulfoxidation of benzo[b]thiophenes
Boyd, Derek R.; et al, Organic & Biomolecular Chemistry, 2012, 10(4), 782-790

Benzobthiophene 1,1-dioxide Raw materials

Benzobthiophene 1,1-dioxide Preparation Products

Benzobthiophene 1,1-dioxide Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:825-44-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825-44-5)
TANG SI LEI
15026964105
2881489226@qq.com

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